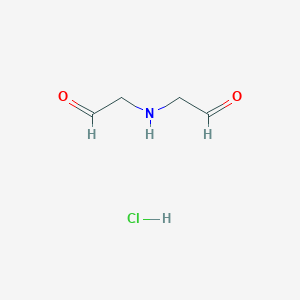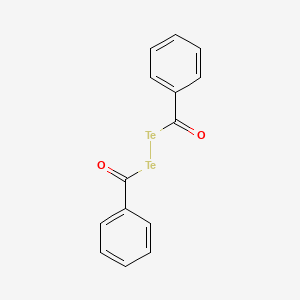
Te-benzoyltellanyl benzenecarbotelluroate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Te-benzoyltellanyl benzenecarbotelluroate is an organotellurium compound with the molecular formula C₁₄H₁₀O₂Te₂ It is characterized by the presence of tellurium atoms bonded to benzoyl and benzenecarbotelluroate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Te-benzoyltellanyl benzenecarbotelluroate typically involves the reaction of tellurium-containing reagents with benzoyl chloride and benzenecarbotelluroate precursors. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the tellurium atoms. Common solvents used in the synthesis include dichloromethane and toluene. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Te-benzoyltellanyl benzenecarbotelluroate undergoes various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl and benzenecarbotelluroate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while reduction may produce tellurium metal or lower oxidation state tellurium compounds. Substitution reactions can result in a variety of substituted benzoyltellanyl and benzenecarbotelluroate derivatives.
Applications De Recherche Scientifique
Te-benzoyltellanyl benzenecarbotelluroate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organotellurium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of Te-benzoyltellanyl benzenecarbotelluroate involves its interaction with molecular targets and pathways within biological systems. The tellurium atoms in the compound can form bonds with various biomolecules, potentially disrupting their normal function. This can lead to the inhibition of enzymes, alteration of cellular signaling pathways, and induction of oxidative stress. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl ditelluride: Another organotellurium compound with similar chemical properties.
Benzoyl telluride: A related compound with a single tellurium atom bonded to a benzoyl group.
Tellurium dioxide: An inorganic tellurium compound with different chemical properties but potential overlapping applications.
Uniqueness
Te-benzoyltellanyl benzenecarbotelluroate is unique due to its specific combination of benzoyl and benzenecarbotelluroate groups bonded to tellurium atoms. This unique structure imparts distinct chemical reactivity and potential applications that may not be observed in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
113659-98-6 |
|---|---|
Formule moléculaire |
C14H10O2Te2 |
Poids moléculaire |
465.4 g/mol |
Nom IUPAC |
Te-benzoyltellanyl benzenecarbotelluroate |
InChI |
InChI=1S/C14H10O2Te2/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
CCZJXQFVZJFXPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)[Te][Te]C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


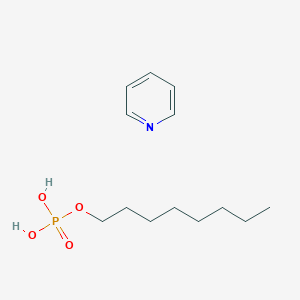

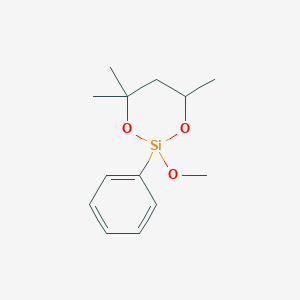
![2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione](/img/structure/B14306200.png)
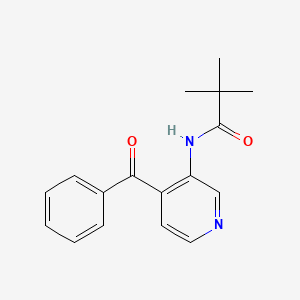
silane](/img/structure/B14306216.png)
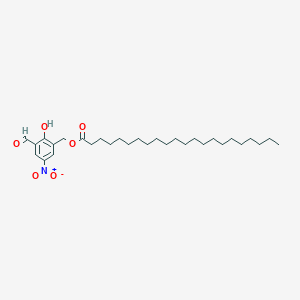

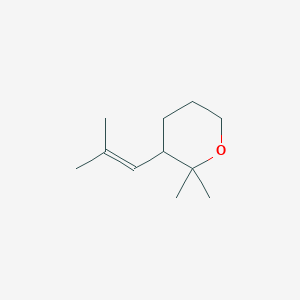
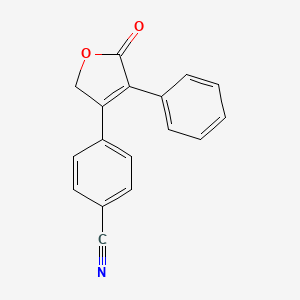

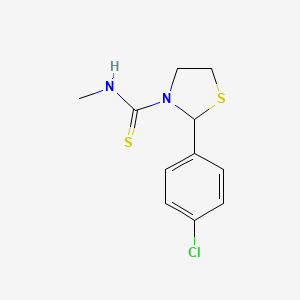
![Spiro[cyclohexane-3,9'-fluorene]-1-one](/img/structure/B14306258.png)
